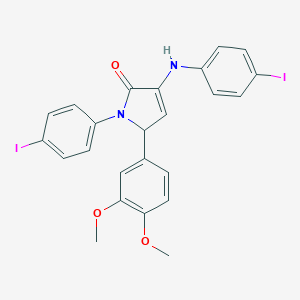![molecular formula C16H17ClN2O2 B405374 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 326920-64-3](/img/structure/B405374.png)
2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” has the CAS Number: 353524-05-7 . It has a molecular formula of C17H17ClN2O2 and a molecular weight of 316.79 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.782 and a density of 1.4±0.1 g/cm3 . Its boiling point is 556.7±50.0 °C at 760 mmHg . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : This compound and related derivatives have been synthesized and analyzed for their molecular and crystal structures. Notably, N-aminoimides like this compound exhibit unique structural characteristics, including noncentrosymmetric crystals and N-H...O hydrogen bonds (Struga et al., 2007).
Derivative Synthesis
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from compounds like 3-sulfolene. These methods involve epoxidation and the opening of the epoxide with various nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016).
Reactivity and Chemical Interactions
- Reductive Heck Reactions : This compound, when prepared as a starting material, undergoes reductive Heck reactions with aryl- and heteroaryl iodides. These reactions result in the formation of aryl(hetaryl), N-arylamino tricyclic imides, demonstrating its reactivity and potential in synthetic chemistry (Atbakar et al., 2016).
X-Ray Crystallography Studies
- Crystal Structure Determination : The structure of similar compounds has been determined using X-ray single crystal diffraction. These studies reveal intricate details about the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Huang Ming-zhi et al., 2005).
Microwave-Assisted Synthesis
- Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for related compounds using both conventional and microwave-assisted reactions. These methods offer insights into faster and potentially more efficient ways of synthesizing such complex molecules (Sena et al., 2007).
Spectroscopic Studies
- Infrared Spectroscopy : Studies involving infrared spectroscopy have been conducted to analyze the vibrational modes of compounds like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione, which are structurally similar to the queried compound. These studies help understand the molecular vibrations and bonding characteristics (Arjunan et al., 2009).
Molecular Liquid Crystals
- Liquid Crystal Synthesis : Researchers have synthesized mesogenic Schiff-bases using isoindoline-1,3-dione based compounds. These derivatives displayed liquid crystalline behavior, indicating potential applications in materials science and display technology (Dubey et al., 2018).
Propiedades
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFZMFQCJLPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B405291.png)
![2-Imino-1-isopropyl-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B405293.png)
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405294.png)
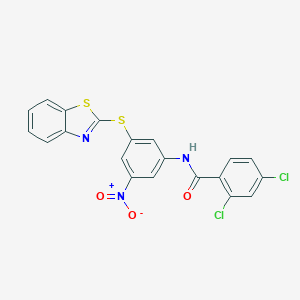
![4-tert-butyl-N-{6-[(4-tert-butylbenzoyl)amino]-2-pyridinyl}benzamide](/img/structure/B405297.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B405302.png)
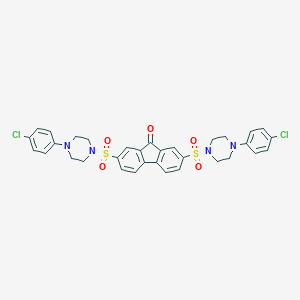
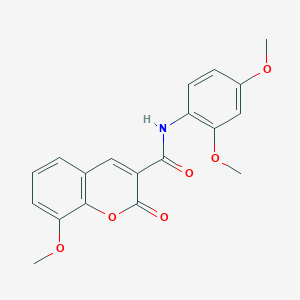
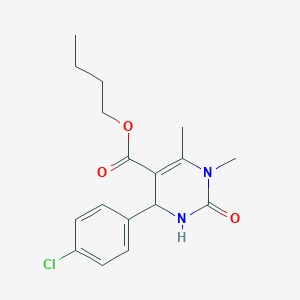
![6-Bromo-3-[2-(3-chloro-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B405311.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B405313.png)
![1,6,7-trichloro-4-(4-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405314.png)
